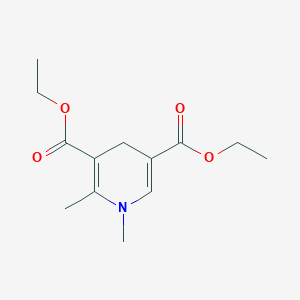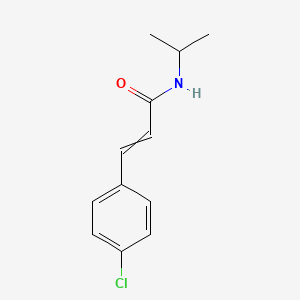
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is an organic compound that belongs to the class of amides It features a propenamide backbone with a 4-chlorophenyl group and an isopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- typically involves the reaction of 4-chlorobenzoyl chloride with isopropylamine to form the corresponding amide. This intermediate can then be subjected to a Wittig reaction to introduce the propenamide moiety. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenamide, 3-(4-bromophenyl)-N-(1-methylethyl)-
- 2-Propenamide, 3-(4-fluorophenyl)-N-(1-methylethyl)-
- 2-Propenamide, 3-(4-methylphenyl)-N-(1-methylethyl)-
Uniqueness
2-Propenamide, 3-(4-chlorophenyl)-N-(1-methylethyl)- is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.
Propiedades
Número CAS |
23784-64-7 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
SKXBAIGWUUQJRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


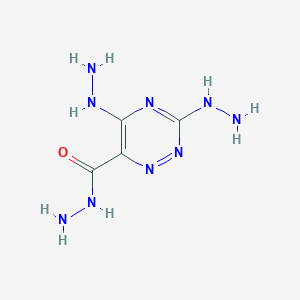

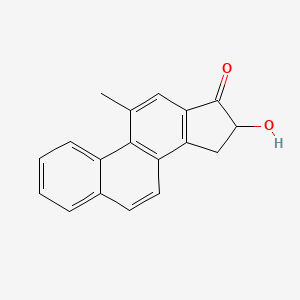
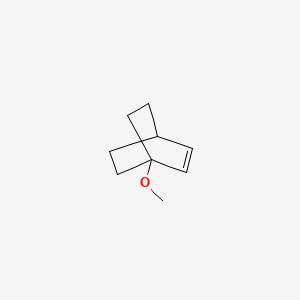
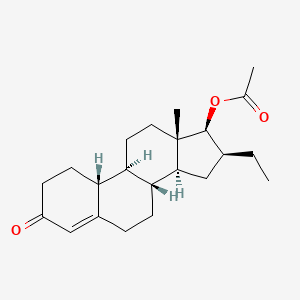

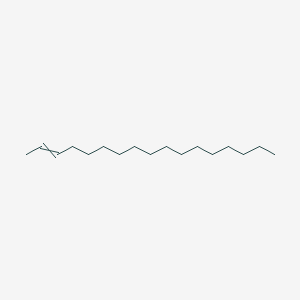
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
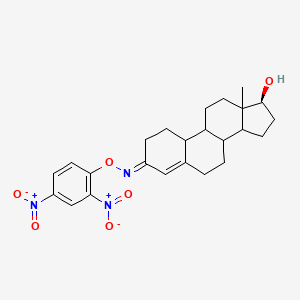

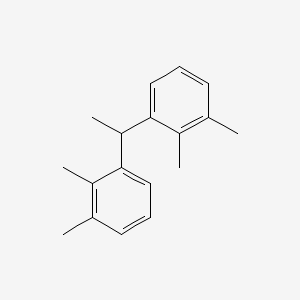
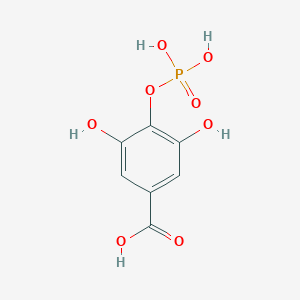
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
